(2S)-Flavan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13?,15-/m0/s1 |
InChI Key |
YTMFRMLVZQOBDR-WUJWULDRSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s Flavan 4 Ol and Its Stereoisomers
Enantioselective Reduction of Flavanones
The stereoselective reduction of flavanones, which are readily available precursors, is a primary route to flavan-4-ols. This transformation can be achieved through microbial bioreduction or chemical methods like asymmetric transfer hydrogenation.
Microorganisms, particularly yeast strains and marine-derived fungi, have demonstrated significant capability in the enantioselective reduction of the carbonyl group in flavanones to yield chiral flavan-4-ols. These biotransformations often proceed with high diastereoselectivity and enantioselectivity, producing specific cis or trans isomers with defined configurations at C2 and C4.
Yeast strains such as Candida wiswanati KCh 120, Rhodotorula rubra, and Rhodotorula glutinis KCh 242 have been reported to reduce (S)-flavanone to (2R,4S)-trans-flavan-4-ol with high enantiomeric excesses (ee) ranging from 92% to 99% mdpi.comnih.govresearchgate.net. Conversely, Candida pelliculosa ZP22 can convert (R)-flavanone to (2S,4S)-cis-flavan-4-ol with an ee of 75% mdpi.comnih.gov. Zygosaccharomyces bailii KCh 907 has also been employed to produce (2R,4R)-cis-flavan-4-ol from (S)-flavanone with 61% ee mdpi.comnih.gov. Furthermore, Aspergillus niger is known to transform flavanones into flavan-4-ols, although specific stereochemical outcomes are not always detailed biocrick.com. Marine-derived fungi, such as Cladosporium sp. CBMAI 1237 and Acremonium sp. CBMAI 1676, have also been utilized to reduce halogenated flavanones, yielding both cis- and trans-flavan-4-ols with high enantiomeric excesses nih.govfrontiersin.org.
Table 1: Bioreduction of Flavanones to Flavan-4-ols by Microorganisms
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Stereochemistry (Product) | Reference(s) |
| Candida wiswanati KCh 120 | (S)-Flavanone | (2R,4S)-trans-flavan-4-ol | N/A | 92% | trans | mdpi.comnih.govresearchgate.net |
| Rhodotorula rubra | (S)-Flavanone | (2R,4S)-trans-flavan-4-ol | N/A | 99% | trans | mdpi.comnih.govresearchgate.net |
| Rhodotorula glutinis KCh 242 | (S)-Flavanone | (2R,4S)-trans-flavan-4-ol | N/A | 98% | trans | mdpi.comnih.govresearchgate.net |
| Candida pelliculosa ZP22 | (R)-Flavanone | (2S,4S)-cis-flavan-4-ol | N/A | 75% | cis | mdpi.comnih.gov |
| Zygosaccharomyces bailii KCh 907 | (S)-Flavanone | (2R,4R)-cis-flavan-4-ol | N/A | 61% | cis | mdpi.comnih.gov |
| Aspergillus niger | Flavanone (B1672756) | Flavan-4-ol | N/A | N/A | N/A | biocrick.com |
| Cladosporium sp. CBMAI 1237 | Halogenated flavanones | cis- and trans-flavan-4-ols | High | High | cis and trans | nih.govfrontiersin.org |
| Acremonium sp. CBMAI 1676 | Halogenated flavanones | cis- and trans-flavan-4-ols | High | High | cis and trans | nih.govfrontiersin.org |
N/A: Not available or not specified in the source.
Asymmetric transfer hydrogenation (ATH) is a chemical method that utilizes chiral catalysts to reduce prochiral substrates, such as flavanones, to chiral products. While specific reports on the ATH of simple flavanones to yield (2S)-Flavan-4-ol are less prevalent, the methodology has been successfully applied to related structures like isoflavanones. In these studies, chiral catalysts, often based on transition metals with chiral ligands, in combination with hydrogen donors like formic acid and a base, have achieved high enantioselectivities. For instance, the ATH of 2′-hydroxyisoflavanone has yielded isoflavan-4-ols with over 99% ee nih.gov. The general principle involves the catalyst facilitating the transfer of hydrogen to the carbonyl group from the less hindered face of the substrate, leading to the formation of a specific enantiomer.
Table 2: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
| Catalyst/System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Chiral catalyst (e.g., Ru, Rh complexes) nih.gov | Racemic flavanone | Enantiopure flavanone / cis-flavanol | N/A | >95% (for flavanone) | nih.gov |
| Chiral catalyst nih.gov | 2′-Hydroxyisoflavanone | Isoflavan-4-ol | 92% | >99% | nih.gov |
N/A: Not available or not specified in the source.
Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution offers an effective strategy for separating enantiomers from a racemic mixture of flavan-4-ols or their derivatives, such as acetates. This method relies on the differential reaction rates of the two enantiomers with a chiral enzyme. Lipases, being versatile biocatalysts, can selectively acylate one enantiomer or hydrolyze an ester of one enantiomer, leaving the other enantiomer enriched.
Several lipases have been screened and utilized for the kinetic resolution of racemic flavan-4-ols and their acetates. Lipase (B570770) AK from Pseudomonas fluorescens, when used with vinyl acetate (B1210297) as both acyl donor and solvent, has demonstrated high performance in the stereoselective acylation of racemic trans-flavan-4-ols (e.g., 2-phenylchroman-4-ol). These reactions, conducted under mild conditions (30 °C, 250 rpm), can achieve high enantioselectivity, with enantiomeric ratios (E) exceeding 200 and producing the ester product with >99% ee and the unreacted alcohol with 50–99% ee researchgate.netmdpi.com.
Lipase PS (Amano) has been employed for the resolution of racemic cis-flavan-4-ol acetate. In one study, this lipase selectively acetylated the (2S,4S)-enantiomer, leaving the (2R,4R)-flavan-4-ol unreacted, yielding the latter with 93% ee tandfonline.com. When applied to racemic cis-flavan-4-ol itself, using vinyl acetate as the acyl donor, Lipase PS (Amano) also facilitated resolution, though the reported outcomes focused on the formation of the acetate and the remaining alcohol tandfonline.com. Lipase AY from Pseudomonas cepacia (PSL) has also been used for the resolution of related compounds .
Biotransformation Utilizing Cultured Plant Cells
Biotransformation offers a powerful route to enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes. While the prompt specifies cultured plant cells, microbial biotransformations, often employing cultured microorganisms, are well-established for modifying flavonoids and achieving chiral synthesis. Microbial systems have demonstrated the ability to transform flavan-4-ol derivatives, suggesting potential pathways for accessing specific stereoisomers.
Research indicates that various microbial strains can catalyze specific transformations of flavan-4-ol structures. For instance, certain microbial strains have been shown to convert (2S)-flavan-4'-ol into other derivatives, such as (2S)-flavan-4,4'-diol and (2S)-flavan-4'-yl glucoside researchgate.net. Furthermore, studies have identified specific microorganisms capable of stereoselective synthesis or resolution of flavan-4-ols. For example, Zygosaccharomyces bailii KCh 907 has been used to produce (2R,4R)-cis-flavan-4-ol with an enantiomeric excess (ee) of 61% nih.gov. Similarly, Candida pelliculosa ZP22 facilitated the synthesis of (2S,4S)-cis-flavan-4-ol with an ee of 75% nih.gov. Acremonium sp. CBMAI 1676 has also been employed for the stereoselective synthesis of cis-flavan-4-ol from flavanones nih.gov. These examples highlight the potential of microbial biotransformation in accessing specific stereoisomers of flavan-4-ols.
Table 1: Microbial Biotransformation for Chiral Flavan-4-ol Synthesis
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Citation |
| Zygosaccharomyces bailii KCh 907 | Flavanone | (2R,4R)-cis-flavan-4-ol | N/A | 61% | nih.gov |
| Candida pelliculosa ZP22 | (R)-Flavanone | (2S,4S)-cis-flavan-4-ol | N/A | 75% | nih.gov |
| Acremonium sp. CBMAI 1676 | Flavanone | cis-flavan-4-ol | N/A | N/A (stereoselective) | nih.gov |
| Various microbial strains | (2S)-flavan-4'-ol | (2S)-flavan-4,4'-diol, (2S)-flavan-4'-yl glucoside | N/A | N/A | researchgate.net |
Chiral Chemical Synthesis Strategies
Chemical synthesis provides a versatile platform for constructing complex chiral molecules like this compound, employing various strategies to control stereochemistry.
Stereoselective Cyclization and Rearrangement Reactions
Stereoselective cyclization and rearrangement reactions are fundamental to building the flavan (B184786) ring system with precise control over its stereocenters. Advanced catalytic systems have been developed to achieve this. For instance, chiral bifunctional tertiary amine-thiourea catalyzed asymmetric inverse-electron-demand Diels-Alder reactions have been employed to construct chiral flavanoids by reacting chromone (B188151) heterodienes with 3-vinylindoles researchgate.netacs.orgacs.org. These reactions are instrumental in forming complex heterocyclic structures with multiple stereocenters.
Other cyclization strategies, while not directly applied to flavan-4-ol in the reviewed literature, demonstrate the principles of stereoselective ring formation. These include Au-catalyzed Claisen rearrangements for synthesizing substituted indoles and pyrroles, and Pd-catalyzed cyclization-allylation sequences for oxazoles and furans researchgate.net. Furthermore, asymmetric [2+3] cyclization reactions involving azlactones and other substrates, catalyzed by chiral acids, have yielded enantioenriched heterocyclic frameworks researchgate.net. The synthesis of flavan-3-ols, closely related to flavan-4-ols, has been achieved through the transformation of retro-chalcones into 1,3-diarylpropenes followed by asymmetric dihydroxylation psu.edu.
Multi-Step Chemical Routes for Stereoisomer Control
Multi-step chemical syntheses offer a systematic approach to control stereoisomer formation through strategic introduction of chirality at various stages. For the synthesis of trans-flavan-4-ols, a common strategy involves the reduction of a flavanone to the corresponding cis-flavan-4-ol, followed by a stereochemical inversion at the C-4 position, often achieved using the Mitsunobu reaction, and subsequent deprotection mdpi.com.
While direct asymmetric synthesis of this compound through multi-step routes is extensively researched for its related compounds, achieving specific enantiomers typically involves asymmetric catalysis or kinetic resolution. Reduction of flavanones or flavones using reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with palladium on charcoal (Pd/C) often leads to racemic cis-flavan-4-ols, necessitating further resolution steps mdpi.com. Lipase-catalyzed kinetic resolution has proven effective for the enantioselective synthesis of chiral flavan-4-ols and their derivatives, separating enantiomers of flavanols or their acetates mdpi.comtaltech.ee. The use of chiral auxiliaries in asymmetric synthesis also plays a role in controlling stereochemistry during multi-step pathways researchgate.net.
Natural Occurrence and Biosynthesis
Natural Sources
Flavan-4-ols have been identified in various plants. For instance, they are found in sorghum, where they act as precursors to phlobaphene pigments. wikipedia.org Glycosides of flavan-4-ols have been isolated from the rhizomes of Abacopteris penangiana. wikipedia.orgresearchgate.net
Biosynthesis Pathway
The biosynthesis of flavonoids in plants is a well-studied process. nih.gov Flavonoids are synthesized via the phenylpropanoid pathway. nih.gov this compound is specifically produced from (2S)-flavanone through the action of the enzyme flavanone (B1672756) 4-reductase (FNR). wikipedia.orgresearchgate.net This enzyme catalyzes the reduction of the carbonyl group at the C-4 position of the flavanone to a hydroxyl group, using NADP+ as a cofactor. wikipedia.orgkegg.jp This reaction is a key step in the biosynthesis of 3-deoxyanthocyanidins. researchgate.netkegg.jp
Synthesis of 2s Flavan 4 Ol
Laboratory Chemical Synthesis
The synthesis of flavan-4-ols in the laboratory often starts from flavanones. A common approach involves the reduction of the carbonyl group of a flavanone (B1672756), which typically yields the cis-isomer as the major product. mdpi.com To obtain the trans-isomer, a subsequent inversion of the stereochemistry at the C-4 position is necessary, for example, through a Mitsunobu reaction. mdpi.com One reported synthesis of flavan-4-ol started from 1-(2-hydroxyphenyl)-ethanone and benzaldehyde (B42025) in ethanol. researchgate.net
Enzymatic and Biocatalytic Synthesis
Biocatalytic methods offer a stereoselective route to produce specific isomers of flavan-4-ols. Yeasts and isolated enzymes are used to perform stereoselective reductions of flavanones or oxidations of flavan-4-ols. mdpi.com For example, the yeast Candida parapsilosis has been used for the oxidation of (2R,4R)-cis-flavan-4-ol to produce (S)-flavanone. mdpi.com Lipases, such as those from Pseudomonas fluorescens, have been successfully employed for the kinetic resolution of trans-flavan-4-ols, yielding products with high enantiomeric excess. mdpi.com
Theoretical and Computational Chemistry Studies of 2s Flavan 4 Ol
Conformational Analysis and Energetic Profiles
Conformational analysis of flavan-4-ols, including (2S)-Flavan-4-ol, is crucial for understanding their three-dimensional structures and how these structures influence their properties and interactions. Studies have utilized Density Functional Theory (DFT) to explore various conformers and their relative energies. For instance, research on related trans-isoflavan-4-ols and trans-4'-dihydroxyisoflavan-4-ol employed DFT at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level to assess solution-state conformational equilibria. These studies identified half-chair conformations and various rotamers, with the diequatorial-to-diaxial ratio calculated to be approximately 66:34 and 73:27, respectively, for the analyzed compounds at 298 K acs.orgresearchgate.net. The orientation of substituents, such as hydroxyl and phenyl groups, significantly impacts the energetic profiles of these conformers nih.gov. Computational studies on other flavonoid subclasses, such as flavanpentol, have also identified multiple low-energy conformations using DFT and molecular mechanics, with analyses performed in both gas phase and solution researchgate.net. These conformational preferences are often influenced by intramolecular hydrogen bonding and the relative orientation of aromatic rings acs.org.
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those employing DFT, are instrumental in dissecting the electronic structure and reactivity of this compound and related compounds. These methods allow for the determination of electron distribution, charge density, and the identification of reactive sites. For example, studies on flavones have used DFT to calculate global reactivity parameters such as chemical potential, chemical hardness, and electrophilicity index, providing insights into their chemical behavior chemrxiv.org. Furthermore, Frontier Molecular Orbital (FMO) theory, including the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is frequently used to understand electron transfer processes relevant to antioxidant activity mdpi.commdpi.com. The energy gap between HOMO and LUMO is a key descriptor for kinetic inertness and chemical stability mdpi.comijnrd.org. Natural Bond Orbital (NBO) analysis is also employed to understand electron orbital distribution and bond rearrangements during chemical reactions mdpi.com. Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing bonding and charge distribution, particularly useful for studying intramolecular hydrogen bonds in flavonoids mdpi.com.
In Silico Modeling of Enzymatic Interactions (beyond basic binding)
While direct computational studies specifically detailing enzymatic interactions of this compound beyond basic binding are not extensively detailed in the provided search results, related studies on flavonoids offer a framework. For instance, computational predictive studies have characterized interactions between phenyl-γ-valerolactones (metabolites of flavan-3-ols) and cathepsin B, indicating hydrogen bond formation with active site residues and potential inhibition of substrate access nih.gov. Molecular dynamics simulations have been used to study the effects of complex environments, such as water and peptide molecules, on the conformational characteristics of flavonoids, which in turn influences their interactions researchgate.net. Such approaches, combining molecular dynamics with QM calculations, are essential for understanding dynamic interactions and potential mechanistic insights into enzyme-ligand binding.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, aiding in the identification and characterization of compounds like this compound.
NMR Spectroscopy: DFT calculations, specifically at levels like B3LYP/6-31G(d,p), have been used to calculate vicinal coupling constants, which are then compared to experimental ¹H NMR data to assess conformational equilibria in related flavan-4-ols acs.orgresearchgate.net. These calculations help in validating proposed conformations by matching predicted coupling constants with observed ones acs.orgresearchgate.net. Machine learning models are also being developed to predict NMR chemical shifts for diverse molecular solids, aiming to improve accuracy and reduce computational cost nih.govacs.org.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TDDFT) is commonly employed to predict UV-Vis absorption spectra. Studies on flavones have benchmarked various DFT functionals (e.g., CAM-B3LYP, M06-2X, wB97XD) for their accuracy in predicting absorption spectra, with CAM-B3LYP, M06-2X, and wB97XD identified as effective chemrxiv.org. QM/MM studies combined with molecular dynamics have also been used to simulate UV/Vis spectra of flavonoids in aqueous solutions, accounting for configurational sampling, polarization, and hydrogen bonding to achieve accurate reproduction of experimental spectra nih.gov. Machine learning models are also being developed for the prediction of UV-Visible spectra, using QM-predicted spectra as input github.comresearchgate.net.
Industrial and Biotechnological Relevance
Potential Industrial Applications
Flavan-4-ols are considered valuable structures in the development of compounds with a range of biological activities, including potential use as anticarcinogenic, antidiabetic, and antioxidant agents. mdpi.comdntb.gov.ua Their role as precursors to phlobaphene pigments also suggests potential applications in the pigment industry. wikipedia.org
Biotechnological Production
The engineering of flavonoid biosynthesis pathways in microorganisms and plants is an active area of research. frontiersin.org By manipulating the genes encoding enzymes like flavanone (B1672756) 4-reductase, it may be possible to enhance the production of specific flavan-4-ols for various applications. researchgate.net
Role As a Key Synthetic Intermediate and Building Block in Organic Synthesis
Precursor for the Synthesis of Chiral 3-Hydroxyflavanones
(2S)-Flavan-4-ol and its derivatives serve as crucial precursors in the synthesis of chiral 3-hydroxyflavanones. These transformations often leverage enzymatic kinetic resolution or chemical methods to achieve high enantioselectivity. For instance, lipase-catalyzed kinetic resolution of racemic flavan-4-ols or their acetates has been successfully employed to obtain enantiomerically enriched intermediates. These resolved intermediates are then further processed to yield chiral 3-hydroxyflavanones, which are important compounds with various biological activities researchgate.nettandfonline.comjst.go.jp.
Research has demonstrated that enzymes like Lipase (B570770) PS (Amano) and AK lipase from Pseudomonas fluorescens can effectively resolve racemic flavan-4-ol acetates, providing access to enantiomerically enriched flavan-4-ols and their acetates with high enantiomeric excess (ee) values researchgate.netjst.go.jpresearchgate.net. These enantiopure flavan-4-ols and their derivatives can subsequently be converted into specific enantiomers of 3-hydroxyflavanones, such as the (2R, 3R)- and (2S, 3S)-isomers researchgate.nettandfonline.com.
Table 1: Synthesis of Chiral 3-Hydroxyflavanones via Flavan-4-ol Intermediates
| Precursor/Intermediate | Method | Resulting Chiral Product | Key Enantiomeric Excess (ee) | Reference |
| (±)-cis-flavan-4-ol acetate (B1210297) | Lipase-catalyzed kinetic resolution with Lipase PS (Amano) | Enantiomerically enriched flavan-4-ol and its acetate | 93-95% ee (for resolved intermediates) | researchgate.netjst.go.jp |
| (±)-cis-flavan-4-ol | Lipase-catalyzed kinetic resolution with AK lipase (Pseudomonas fluorescens) | Enantiopure flavan-4-ol and its acetate | E > 200, 50–99% eeS and >99% eeP (for resolved intermediates) | researchgate.net |
| Enantiomerically enriched flavan-4-ols/acetates | Conversion/Further reaction | (2R, 3R)- and (2S, 3S)-3-hydroxyflavanones | N/A (ee of precursor used) | researchgate.nettandfonline.comjst.go.jp |
Utilization in the Construction of Complex Flavonoid Scaffolds
This compound and related flavan-4-ols are integral to the construction of more elaborate flavonoid structures and related natural products. As a key intermediate in the flavonoid biosynthesis pathway, flavan-4-ols can be interconverted with flavanones through reduction and oxidation processes, facilitating access to diverse flavonoid classes mdpi.comscienceopen.comresearchgate.netnih.govfrontiersin.org. For instance, flavanones can be reduced to flavan-4-ols, and conversely, flavan-4-ols can be oxidized to flavanones, enabling synthetic chemists to navigate through various flavonoid skeletons researchgate.netnih.gov.
Furthermore, chiral flavan-4-ols can serve as monomeric units in the synthesis of complex polymeric structures such as condensed tannins mdpi.com. The ability to obtain enantiomerically pure flavan-4-ols through biocatalytic methods, such as those employing yeast strains, highlights their utility in generating stereochemically defined building blocks essential for assembling intricate natural product architectures mdpi.com. This versatility underscores their importance as foundational components in the synthesis of a wide array of complex natural compounds.
Table 2: Role of Flavan-4-ols in Flavonoid Scaffold Construction
| Intermediate/Precursor | Transformation/Process | Product Class/Scaffold | Significance/Role | Reference |
| (2S)-Flavanones | Reduction (e.g., DFR activity) | Flavan-4-ols | Formation of flavan-4-ol core structures as intermediates | scienceopen.comfrontiersin.org |
| Flavan-4-ols | Oxidation | Flavanones | Interconversion for synthesis of diverse flavonoid classes | mdpi.comresearchgate.netnih.gov |
| Chiral Flavan-4-ols | Use as monomeric units | Condensed Tannins | Building blocks for complex polymeric structures | mdpi.com |
| Flavan-4-ols | Reduction followed by oxidation | Flavanones | Access to enantiomerically pure flavanones from flavan-4-ol intermediates | researchgate.netnih.gov |
| Flavan-4-ols | Biocatalysis (e.g., yeast strains) | Chiral flavanones and cis/trans-flavan-4-ols | Generating stereochemically defined building blocks for complex flavonoids | mdpi.com |
Natural Occurrence and Academic Isolation Methodologies
Identification and Distribution in Plant Genera
(2S)-Flavan-4-ol and its glycosidic derivatives have been identified in a variety of plant species, spanning different families from ferns to higher plants. They are often found as colorless precursors that can polymerize into phlobaphene pigments, which contribute to the color of certain plant tissues. wikipedia.org
Notably, flavan-4-ols have been reported in the fern genus Abacopteris (family Thelypteridaceae). wikipedia.orgnih.gov Extensive phytochemical studies on the rhizomes of Abacopteris penangiana have led to the isolation of numerous flavan-4-ol glycosides, including compounds referred to as abacopterins. wikipedia.org These findings highlight ferns as a significant source of these particular flavonoids. nih.govnotulaebotanicae.ronih.govresearchgate.net
Within the Poaceae family, the genus Sorghum is a well-documented source of flavan-4-ols. wikipedia.org In Sorghum bicolor, these compounds are involved in the biosynthesis of 3-deoxyflavonoid pigments, or phlobaphenes, which are visible in the pericarp of mature seeds. researchgate.net The concentration of flavan-4-ols in the leaf tissues of sorghum has also been a subject of study, particularly in relation to grain mold resistance. Another member of the Poaceae family, Zea mays (maize), has also been identified as containing flavan-4-ols. wikipedia.org
The distribution of this compound extends to other plant families as well. For instance, isoflavan-4-ols, a structurally related subgroup, are notably found in the Fabaceae (legume) family, particularly within the Astragalus genus. mdpi.com
Below is a data table summarizing the occurrence of this compound and its derivatives in select plant genera.
| Plant Genus | Family | Plant Part(s) | Specific Compounds/Notes |
| Abacopteris | Thelypteridaceae | Rhizomes | Flavan-4-ol glycosides (e.g., abacopterins A-D) wikipedia.orgnih.gov |
| Sorghum | Poaceae | Seeds (pericarp), Leaves | Precursors to phlobaphene pigments wikipedia.orgresearchgate.net |
| Zea | Poaceae | Not specified | Genetic control of flavonoid synthesis studied wikipedia.org |
| Astragalus | Fabaceae | Not specified | Source of Isoflavan-4-ols mdpi.com |
Chromatographic and Extraction Techniques for Natural Product Isolation
The isolation of this compound and its derivatives from plant matrices involves a multi-step process that typically begins with solvent extraction followed by various chromatographic purification stages. The choice of solvents and chromatographic methods is dictated by the polarity of the target compounds.
Extraction and Solvent Partitioning:
The initial step in isolating flavan-4-ols from plant material is typically extraction with a polar solvent. Methanol (B129727) is a commonly used solvent for this purpose. wikipedia.org For instance, the air-dried rhizomes of Abacopteris penangiana are extracted with methanol to obtain a crude extract. researchgate.net This crude extract is then concentrated, suspended in water, and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This partitioning helps to separate compounds based on their polarity, with different flavan-4-ol glycosides being enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification:
Following solvent partitioning, the enriched fractions are subjected to one or more chromatographic techniques to isolate the pure compounds. A combination of these methods is often necessary to achieve high purity.
Silica (B1680970) Gel Column Chromatography: This is a standard technique used for the initial separation of compounds from the partitioned fractions. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly effective for separating flavonoids. It is often used as an intermediate or final purification step.
Reversed-Phase (RP-C18) Column Chromatography: This technique separates compounds based on their hydrophobicity and is a powerful tool for the final purification of flavonoids. High-performance liquid chromatography (HPLC) with a C18 column is a widely used method for both analytical and preparative-scale purification of these compounds. ub.eduresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has been successfully employed for the preparative isolation and purification of flavonoids from crude extracts.
The following table provides an overview of the chromatographic techniques used in the isolation of flavan-4-ols from Abacopteris penangiana.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Silica Gel Column Chromatography | Silica Gel | Gradient of chloroform and methanol | Initial fractionation |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Purification of fractions |
| Reversed-Phase (RP-C18) Column Chromatography | C18 silica gel | Gradient of methanol and water | Final purification |
Analytical Strategies for Profiling Flavan-4-ol Content in Biological Matrices
For the research-oriented analysis and profiling of this compound and its derivatives in biological matrices, a range of sophisticated analytical techniques are employed. These methods allow for the identification, characterization, and quantification of these compounds, even at low concentrations.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS):
HPLC-MS is a cornerstone technique for the analysis of flavonoids in plant extracts. springernature.com High-performance liquid chromatography-quadrupole, time-of-flight, tandem mass spectrometry (HPLC-qTOF-MS/MS) is particularly powerful for characterizing flavan-3-ols and proanthocyanidins, and the same principles apply to flavan-4-ols. nih.gov In this method, metabolites are ionized (often in negative mode for flavonoids) and fragmented, providing characteristic mass spectra that aid in their identification. nih.govnih.gov Liquid chromatography-mass spectrometry with data-independent acquisition (LC-MS/DIA) is another advanced strategy for comprehensive flavonoid profiling. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated natural products. nih.gov For flavonoids, 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to determine the precise structure, including the stereochemistry and the position of glycosidic linkages. nih.gov
Furthermore, quantitative NMR (qNMR) has emerged as a reliable method for the quantitative analysis of compounds in complex mixtures without the need for identical standard substances for each analyte. jeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification. nih.govuniv-nantes.fr This technique can be applied to determine the purity of isolated compounds or to quantify specific flavan-4-ols within a plant extract. mdpi.comnih.gov
The table below summarizes the key analytical strategies for profiling flavan-4-ols.
| Analytical Technique | Principle | Application in Flavan-4-ol Analysis |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Identification and quantification of known and unknown flavan-4-ols in complex plant extracts. nih.govresearchgate.netprotocols.io |
| LC-MS/DIA | A data acquisition strategy in mass spectrometry that fragments all ions within a selected m/z range. | Comprehensive and untargeted profiling of the flavan-4-ol metabolome. nih.govrsc.org |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of novel flavan-4-ols. nih.gov |
| Quantitative NMR (qNMR) | Utilizes the direct proportionality between NMR signal intensity and the number of nuclei for quantification. | Absolute quantification of specific flavan-4-ols in extracts and purity assessment of isolated compounds. nih.govjeol.com |
Q & A
Basic Research Questions
Q. How can (2S)-Flavan-4-ol be reliably identified and quantified in plant tissues using HPLC-MS/MS?
- Methodology : Use reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) for separation and detection. Optimize column selection (e.g., C18) and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) to enhance resolution. Validate the method with spiked samples to confirm recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/g). Calibrate using a certified this compound standard (CAS 487-25-2) .
- Data Considerations : Include retention time, precursor/product ion transitions (e.g., m/z 227 → 181), and fragmentation patterns to distinguish from structural analogs like flavan-3-ols .
Q. What experimental protocols are recommended for isolating this compound from sorghum grains?
- Methodology : Employ solvent extraction (e.g., 70% aqueous ethanol) followed by liquid-liquid partitioning (ethyl acetate/water). Purify via column chromatography (e.g., Sephadex LH-20) and confirm stereochemistry using circular dichroism (CD) spectroscopy .
- Reproducibility : Document solvent ratios, temperature, and centrifugation speeds to ensure consistency. Cross-validate purity via NMR (¹H and ¹³C) and compare with literature data .
Q. How does this compound correlate with plant resistance to biotic stressors?
- Experimental Design : Compare flavan-4-ol concentrations in resistant vs. susceptible sorghum varieties using HPLC. Pair with bioassays (e.g., fungal spore inoculation) to establish dose-response relationships.
- Key Findings : Resistant varieties exhibit 2–3× higher flavan-4-ol levels (e.g., 12.5 µg/g vs. 4.2 µg/g in susceptible strains) .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in leaf anthracnose resistance be resolved?
- Analysis Framework : Conduct meta-analysis of studies linking flavan-4-ol content to pathogen resistance. Assess variables like tissue specificity (grain vs. leaf) and environmental factors (e.g., drought stress). Use multivariate regression to isolate confounding variables .
- Case Study : While grain flavan-4-ol correlates with resistance to sooty stripe (R² = 0.78), no significant link exists for leaf anthracnose, suggesting compartment-specific roles .
Q. What mechanistic studies are needed to elucidate this compound’s biochemical interactions in plant defense?
- Methodology : Apply isotopic labeling (e.g., ¹³C-flavan-4-ol) to track metabolic flux in planta. Combine with transcriptomics (RNA-seq) to identify upregulated defense genes (e.g., PR proteins) .
- Hypothesis Testing : Test if flavan-4-ol inhibits fungal enzymes (e.g., polygalacturonase) via in vitro enzyme assays .
Q. How can researchers standardize reporting of this compound data to enhance reproducibility?
- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose chromatographic parameters (e.g., column lot numbers), spectral raw data, and purity thresholds (≥95%) in supplementary materials .
- Example Template :
| Parameter | Specification |
|---|---|
| Column | C18, 2.6 µm, 100 mm × 2.1 mm |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (95:5 to 5:95) |
| Ionization Mode | ESI-negative |
Data Contradiction and Synthesis
Q. Why do studies report varying bioactivity levels for this compound across plant species?
- Critical Analysis : Evaluate extraction efficiency (e.g., solvent polarity impacts yield) and matrix effects (e.g., polyphenol-protein interactions). Normalize data to dry weight or cellular biomass .
- Case Example : Sorghum flavan-4-ol shows stronger antifungal activity than maize due to higher glycosylation diversity .
Tables for Key Findings
Table 1 : Correlation Between this compound Content and Disease Resistance in Sorghum
| Disease | Resistant Varieties (µg/g) | Susceptible Varieties (µg/g) | R² Value |
|---|---|---|---|
| Sooty Stripe | 12.5 ± 1.2 | 4.2 ± 0.8 | 0.78 |
| Sorghum Midge | 10.8 ± 1.0 | 3.9 ± 0.6 | 0.72 |
| Striga | 14.3 ± 1.5 | 5.1 ± 0.9 | 0.81 |
| Data sourced from peer-reviewed studies on grain analysis . |
Table 2 : Structural Differentiation of Flavan-4-ol and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
